![molecular formula C16H16ClN3 B3035563 2-Amino-4-(4-chlorophenyl)-6-isobutylnicotinonitrile CAS No. 331828-45-6](/img/structure/B3035563.png)
2-Amino-4-(4-chlorophenyl)-6-isobutylnicotinonitrile
Overview
Description
2-Amino-4-chlorophenol is a light brown colored crystalline solid . It may be toxic by ingestion and is insoluble in water . It is used to make other chemicals .
Synthesis Analysis
The synthesis of 2-amino-4-(4-chlorophenyl)-1,3-thiazole was carried out by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol . The condensation of the amine compound with phenylisothiocyanate in the presence of pyridine produced a related compound .
Chemical Reactions Analysis
2-Amino-4-chlorophenol may react with strong oxidizing agents . It belongs to the reactive groups of Phenols and Cresols, Aryl Halides, and Aromatic Amines .
Physical And Chemical Properties Analysis
2-Amino-4-chlorophenol is a light brown colored crystalline solid . It is insoluble in water . It may be sensitive to prolonged exposure to air and/or light .
Scientific Research Applications
Antimicrobial Activity
2-Amino-4-(4-chlorophenyl)-6-isobutylnicotinonitrile and related compounds have been studied for their antimicrobial properties. Studies have shown these compounds to be effective against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, some derivatives have been synthesized and tested for their antimicrobial potency, exhibiting significant activity in this area (Guna et al., 2015).
Antimalarial and Antitrypanosomal Activities
Research on derivatives of 2-Amino-4-(4-chlorophenyl)-6-isobutylnicotinonitrile has demonstrated potential in the treatment of malaria and other parasitic diseases. Some compounds exhibit strong antitrypanosomal and antileishmanial activity in vitro, indicating their potential as antimalarial agents (Parveen et al., 2005).
Corrosion Inhibition
These compounds have also been investigated for their utility in corrosion inhibition, particularly in industrial applications. Studies involving the use of related derivatives as corrosion inhibitors for metals in acidic environments have shown promising results (Ansari et al., 2015).
Drug Transport and Delivery Systems
Research indicates that 2-Amino-4-(4-chlorophenyl)-6-isobutylnicotinonitrile derivatives can be used in novel drug delivery systems. For example, gold nanoparticles stabilized with a complex containing this compound have been developed to improve the delivery of therapeutic agents (Asela et al., 2017).
Molecular Dynamics and Quantum Chemical Studies
Molecular dynamics simulations and quantum chemical studies have been conducted to understand the properties and behaviors of these compounds at a molecular level. These studies are crucial for predicting their interactions in various biological and industrial processes (Kaya et al., 2016).
Safety And Hazards
2-Amino-4-chlorophenol is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is recommended to avoid any skin contact . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .
properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-10(2)7-13-8-14(15(9-18)16(19)20-13)11-3-5-12(17)6-4-11/h3-6,8,10H,7H2,1-2H3,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLOTHFBVVNYIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971239 | |
Record name | 4-(4-Chlorophenyl)-2-imino-6-(2-methylpropyl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-chlorophenyl)-6-isobutylnicotinonitrile | |
CAS RN |
5584-15-6 | |
Record name | 4-(4-Chlorophenyl)-2-imino-6-(2-methylpropyl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.